N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide
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Overview
Description
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two tert-butyl groups and two sulfonamide groups attached to a biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and tert-butylamine.
Sulfonation: The biphenyl is first sulfonated using sulfuric acid to introduce sulfonic acid groups.
Amidation: The sulfonic acid groups are then converted to sulfonamide groups by reacting with tert-butylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups back to amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted biphenyl derivatives.
Scientific Research Applications
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in radical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the synthesis of advanced materials and as an additive in polymer production.
Mechanism of Action
The mechanism by which N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The biphenyl core provides structural stability, while the tert-butyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-butylbiphenyl: Lacks the sulfonamide groups, making it less reactive in biological systems.
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-diamine: Contains amine groups instead of sulfonamide groups, leading to different reactivity and applications.
Uniqueness
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of both tert-butyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H28N2O4S2 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-19(2,3)21-27(23,24)17-11-7-15(8-12-17)16-9-13-18(14-10-16)28(25,26)22-20(4,5)6/h7-14,21-22H,1-6H3 |
InChI Key |
OKDYEDFCRIZYDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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